molecular formula C13H8N2O7 B11946686 4,4'-Dihydroxy-3,3'-dinitrobenzophenone CAS No. 37567-35-4

4,4'-Dihydroxy-3,3'-dinitrobenzophenone

Cat. No.: B11946686
CAS No.: 37567-35-4
M. Wt: 304.21 g/mol
InChI Key: AABHPMAMDHAYRG-UHFFFAOYSA-N
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Description

4,4’-Dihydroxy-3,3’-dinitrobenzophenone is an organic compound with the molecular formula C13H8N2O7 and a molecular weight of 304.218 g/mol . This compound is characterized by the presence of two hydroxyl groups and two nitro groups attached to a benzophenone core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxy-3,3’-dinitrobenzophenone can be synthesized through a multi-step process involving Friedel-Crafts acylation, nitration, and alkaline hydrolysis. The synthesis begins with the acylation of chlorobenzene using chlorobenzoyl chloride in the presence of a Lewis acid catalyst . The resulting product undergoes nitration using a mixed acid (sulfuric acid and nitric acid) to introduce the nitro groups. Finally, the nitrated product is subjected to alkaline hydrolysis in an alcohol-water medium to yield 4,4’-Dihydroxy-3,3’-dinitrobenzophenone .

Industrial Production Methods

The industrial production of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxy-3,3’-dinitrobenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone.

Scientific Research Applications

4,4’-Dihydroxy-3,3’-dinitrobenzophenone is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dihydroxy-3,3’-dinitrobenzophenone is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

bis(4-hydroxy-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O7/c16-11-3-1-7(5-9(11)14(19)20)13(18)8-2-4-12(17)10(6-8)15(21)22/h1-6,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABHPMAMDHAYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37567-35-4
Record name 4,4'-dihydroxy-3,3'-dinitrobenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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